Methyl 2-isopropyl-4-pentenoate
Overview
Description
Methyl 2-isopropyl-4-pentenoate is an organic compound with the molecular formula C9H16O2. It is a methyl ester derivative of 2-isopropyl-4-pentenoic acid. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isopropyl-4-pentenoate can be synthesized through the esterification of 2-isopropyl-4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-isopropyl-4-pentenoic acid or 2-isopropyl-4-pentenone.
Reduction: 2-isopropyl-4-pentanol or 2-isopropylpentane.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-isopropyl-4-pentenoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-isopropyl-4-pentenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the isopropyl and pentenoate groups, which can modulate its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-isopropylpentanoate: Lacks the double bond present in methyl 2-isopropyl-4-pentenoate, resulting in different reactivity and applications.
2-isopropyl-4-pentenamide: An amide derivative with distinct chemical properties and uses.
Methyl 4,5-epoxy-2-isopropylpentanoate:
Uniqueness: this compound is unique due to the presence of both the isopropyl group and the pentenoate moiety, which confer specific reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2-propan-2-ylpent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-6-8(7(2)3)9(10)11-4/h5,7-8H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBQIJZLLUJFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992868 | |
Record name | Methyl 2-(propan-2-yl)pent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72143-24-9 | |
Record name | Methyl 2-isopropyl-4-pentenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-(propan-2-yl)pent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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